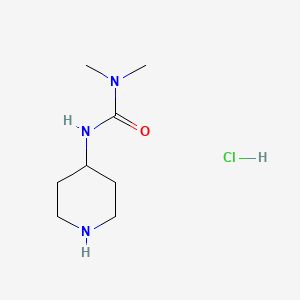![molecular formula C9H14ClNOS B1425234 (2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride CAS No. 1211477-99-4](/img/structure/B1425234.png)
(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride
Vue d'ensemble
Description
“(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride” is a chemical compound with the molecular formula C9H14ClNOS . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride” consists of 9 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
“(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride” has a molecular weight of 219.73 . Other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Sorption of Phenoxy Herbicides to Soil and Minerals
Research by Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the importance of soil parameters such as pH, organic carbon content, and iron oxides in the sorption process. This study could provide insights into environmental interactions of similar compounds (Werner, Garratt, & Pigott, 2012).
Antioxidant and Biological Activities of Phenolic Compounds
Pei, Ou, Huang, and Ou (2016) discussed the bioactivities of p-Coumaric acid and its conjugates, including antioxidant, anti-cancer, and anti-inflammatory activities. This could suggest potential pharmacological or nutraceutical applications for structurally related amine compounds (Pei, Ou, Huang, & Ou, 2016).
Transformation and Removal of Phenoxy Acids in Aquatic Environments
Muszyński, Brodowska, and Paszko (2019) reviewed the occurrence, transformation, and methods of removal of phenoxy acids in aquatic environments, focusing on biodegradation and photodegradation. This research could be relevant for understanding the environmental fate and degradation pathways of similar chemical compounds (Muszyński, Brodowska, & Paszko, 2019).
Health Benefits and Chemical Properties of Phenolamides
Wang, Snooks, and Sang (2020) explored the chemistry and health benefits of dietary phenolamides, indicating potential nutraceutical applications for compounds with similar bioactivities (Wang, Snooks, & Sang, 2020).
Propriétés
IUPAC Name |
2-(4-methylsulfanylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-12-9-4-2-8(3-5-9)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNJAGFNAYFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)




